S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate
Description
This compound is a structurally complex thioate ester featuring a cyclopentylamino group, a tert-butoxycarbonyl (Boc)-protected amine, and a 7-oxoheptyl backbone.
Properties
Molecular Formula |
C21H38N2O4S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate |
InChI |
InChI=1S/C21H38N2O4S/c1-15(2)19(25)28-14-10-6-7-13-17(23-20(26)27-21(3,4)5)18(24)22-16-11-8-9-12-16/h15-17H,6-14H2,1-5H3,(H,22,24)(H,23,26)/t17-/m0/s1 |
InChI Key |
LZJZURNPUBZJAF-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)C(=O)SCCCCC[C@@H](C(=O)NC1CCCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(=O)SCCCCCC(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process may start with the preparation of the cyclopentylamino group, followed by the introduction of the tert-butyl carbamate and the thioester linkage. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by forming a covalent bond with the active site or alter receptor signaling pathways by binding to specific receptor sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
Backbone and Substituents: The target compound’s cyclopentylamino group distinguishes it from the cyclohexylmethyl substituent in and the dimethylamino groups in . Cyclopentyl rings often enhance metabolic stability compared to bulkier cyclohexyl systems . The Boc-protected amine in the target compound contrasts with the unprotected dimethylamino groups in , suggesting differential solubility and bioavailability.
Thioate vs.
Molecular Complexity: The target compound’s 7-oxoheptyl backbone introduces conformational rigidity absent in the phenolic derivatives of . This may influence binding specificity in enzyme interactions.
Biological Implications: Compounds with Boc-protected amines (target) are often prodrugs, whereas unprotected amino groups (e.g., ) may exhibit direct receptor binding .
Biological Activity
S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate is a compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C21H38N2O4S
- Molecular Weight : 402.60 g/mol
- CAS Number : Not specified in the search results.
Structural Characteristics
The structure of the compound features a cyclopentylamino group and a heptyl chain, which may influence its interaction with biological targets, particularly in terms of receptor binding and enzymatic inhibition.
-
Histone Deacetylase Inhibition :
- Similar compounds have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial in regulating gene expression related to cancer cell proliferation and apoptosis. For instance, studies on HDAC inhibitors indicate that they can suppress malignant transformation and stimulate apoptosis in precancerous cells .
- Antibacterial Properties :
Pharmacological Studies
Several studies have examined the pharmacodynamics and pharmacokinetics of similar compounds:
- Preclinical Trials : Research indicates that certain HDAC inhibitors demonstrate significant anti-cancer activity when used alone or in combination with other therapies (e.g., bortezomib) in models of multiple myeloma . These findings suggest that this compound may exhibit similar synergistic effects.
Case Studies
-
Cancer Treatment :
- In a study involving HDAC inhibitors, low doses combined with chemotherapy agents resulted in enhanced apoptosis and prolonged survival in xenograft models of multiple myeloma. This indicates that compounds like S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] could be effective in similar contexts .
-
Antimicrobial Activity :
- A related patent discusses the use of bicyclic compounds as antibacterial agents, highlighting their potential application in treating infections caused by resistant bacteria . This underscores the importance of further exploring S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] for its antimicrobial properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
